An In-Depth Technical Guide to 4-Methoxy-3-nitrobenzenesulfonyl Piperidine
An In-Depth Technical Guide to 4-Methoxy-3-nitrobenzenesulfonyl Piperidine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-methoxy-3-nitrobenzenesulfonyl piperidine, a functionalized sulfonamide with significant potential in medicinal chemistry and drug discovery. While not as extensively documented as some commercial reagents, its structural motifs—a nitroaromatic ring, a sulfonamide linker, and a piperidine scaffold—are prevalent in a multitude of biologically active compounds. This document consolidates the predicted physicochemical properties, outlines a robust synthetic pathway, discusses potential applications based on structure-activity relationships of analogous compounds, and provides detailed protocols for its characterization and safe handling. The insights herein are curated to empower researchers in leveraging this and similar scaffolds for the development of novel therapeutic agents.
Core Molecular Profile
4-Methoxy-3-nitrobenzenesulfonyl piperidine, systematically named 1-[(4-methoxy-3-nitrophenyl)sulfonyl]piperidine, is a derivative of piperidine featuring a substituted benzenesulfonyl group attached to the piperidine nitrogen. The presence of a methoxy group, a nitro group, and a sulfonamide linkage bestows upon the molecule a unique electronic and steric profile, making it an intriguing candidate for molecular design and library synthesis.
Physicochemical and Structural Data
A thorough analysis of the constituent parts of the molecule allows for the accurate prediction of its core properties. The piperidine ring provides a flexible, three-dimensional structure, while the substituted aromatic ring introduces rigidity and specific electronic features crucial for molecular recognition.
| Property | Value | Source |
| IUPAC Name | 1-[(4-methoxy-3-nitrophenyl)sulfonyl]piperidine | - |
| Molecular Formula | C₁₂H₁₆N₂O₅S | Calculated |
| Molecular Weight | 316.33 g/mol | Calculated |
| Monoisotopic Mass | 316.0780 Da | Calculated |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)=O | - |
| Predicted XlogP | ~2.1 | Analogous Compounds[1][2] |
| Hydrogen Bond Acceptors | 6 (5 from O, 1 from N) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Polar Surface Area | 85.5 Ų | Calculated |
Table 1: Core physicochemical properties of 4-methoxy-3-nitrobenzenesulfonyl piperidine.
Synthesis and Mechanism
The synthesis of N-arylsulfonylpiperidines is a well-established transformation in organic chemistry. The most direct and efficient route to 4-methoxy-3-nitrobenzenesulfonyl piperidine is the sulfonylation of piperidine with 4-methoxy-3-nitrobenzenesulfonyl chloride.
Synthetic Rationale
The choice of this pathway is predicated on the high reactivity of sulfonyl chlorides towards nucleophilic amines. The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. A non-nucleophilic base is typically employed to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Caption: Synthetic workflow for 4-methoxy-3-nitrobenzenesulfonyl piperidine.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity.
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 4-methoxy-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
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Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the amine.
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Reagent Addition: In a separate flask, prepare a solution of piperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol). Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes. The slight excess of piperidine ensures complete consumption of the starting sulfonyl chloride, while triethylamine acts as an acid scavenger.
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Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system until the starting sulfonyl chloride spot is no longer visible.
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Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess piperidine and triethylamine), saturated aqueous NaHCO₃ (to remove any residual acid), and finally with brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-methoxy-3-nitrobenzenesulfonyl piperidine.
Applications in Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs.[3] Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form key hydrogen bonds make it a privileged scaffold.[4][5]
Rationale for Biological Activity
The combination of the sulfonylpiperidine core with a nitroaromatic moiety suggests several potential therapeutic applications.
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Enzyme Inhibition: Sulfonylpiperidines have been identified as potent inhibitors of various enzymes. For instance, novel sulfonylpiperidine derivatives have shown excellent inhibitory activity against bacterial thymidylate kinase (TMK), a crucial enzyme for DNA synthesis, highlighting their potential as antibacterial agents.[6]
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Receptor Modulation: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. The specific substitution pattern on the aromatic ring can be tailored to achieve high affinity and selectivity for a particular receptor target.
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Structure-Activity Relationship (SAR) Exploration: This molecule serves as an excellent starting point for library synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized through techniques like Buchwald-Hartwig amination or amide coupling, allowing for rapid exploration of the chemical space around the aromatic ring.[7]
Caption: Potential pathways for SAR exploration from the core molecule.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Aromatic protons in the 6.5-8.0 ppm range; a singlet for the methoxy group (~3.9 ppm); multiplets for the piperidine protons in the 1.5-3.5 ppm range. | Structural elucidation and confirmation of proton environment. |
| ¹³C NMR | Resonances for aromatic, methoxy, and piperidine carbons. The carbon bearing the nitro group will be downfield. | Confirmation of the carbon skeleton. |
| FT-IR | Characteristic strong asymmetric and symmetric stretches for the S=O bonds of the sulfonamide (~1350 and 1160 cm⁻¹); N-O stretching for the nitro group (~1530 and 1350 cm⁻¹); C-O stretching for the methoxy group. | Identification of key functional groups. |
| Mass Spec (HRMS) | Accurate mass measurement to confirm the elemental composition (C₁₂H₁₆N₂O₅S). | Determination of molecular formula. |
| Melting Point | A sharp melting point range. | Indication of purity. |
Table 2: Standard analytical techniques for characterization.
Safety and Handling
As a nitroaromatic sulfonamide, 4-methoxy-3-nitrobenzenesulfonyl piperidine requires careful handling. Adherence to established safety protocols for these chemical classes is mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[8]
-
Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.
Handling and Storage
-
Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Ignition Sources: Nitroaromatic compounds can be flammable or explosive under certain conditions. Keep away from heat, sparks, and open flames.[9][10]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
Spills: In case of a small spill, contain it with a non-combustible absorbent material (e.g., sand, vermiculite). For large spills, evacuate the area and follow institutional emergency protocols.[10]
Nitroaromatic compounds are known for their potential toxicity and mutagenicity, making cautious handling paramount for researcher safety.[11][12]
Conclusion
4-Methoxy-3-nitrobenzenesulfonyl piperidine represents a versatile scaffold with considerable, albeit underexplored, potential in drug discovery and development. Its synthesis is straightforward, and its structure offers multiple points for diversification to build extensive chemical libraries. By understanding its core properties, synthetic routes, and the biological relevance of its constituent motifs, researchers are well-equipped to utilize this compound as a valuable tool in the quest for novel therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for such endeavors, emphasizing both scientific rigor and a commitment to safety.
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